molecular formula C8H12ClFN2O2S B1445657 N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride CAS No. 1384428-51-6

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride

Cat. No.: B1445657
CAS No.: 1384428-51-6
M. Wt: 254.71 g/mol
InChI Key: IOVCXVWMRZJHBU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound, reflecting the precise substitution pattern and salt formation. This nomenclature clearly identifies the key structural elements: the aminomethyl group at the 2-position of the phenyl ring, the fluorine substituent at the 3-position, and the methanesulfonamide functional group attached to the 1-position nitrogen. The hydrochloride designation indicates the salt formation through protonation of the primary amine group in the aminomethyl substituent.

The Chemical Abstracts Service registry number 1384428-51-6 provides a unique identifier for this specific compound and its hydrochloride salt form. Additional chemical identifiers include the Simplified Molecular Input Line Entry System notation CS(=O)(=O)NC1=C(C(=CC=C1)F)CN.[H]Cl, which provides a linear representation of the molecular structure including the hydrochloride association. The International Chemical Identifier representation InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,5,10H2,1H3 describes the free base form of the compound.

The stereochemical configuration of this compound presents interesting considerations due to the substitution pattern on the aromatic ring. While the molecule does not contain traditional chiral centers, the 1,2,3-trisubstituted benzene ring creates a specific spatial arrangement of functional groups that influences molecular conformation and packing. The aminomethyl group at the 2-position and the fluorine at the 3-position create a specific electronic environment that affects the sulfonamide nitrogen's geometry and hydrogen bonding capabilities.

Analysis of the molecular geometry reveals that the sulfonamide group adopts a characteristic tetrahedral arrangement around the sulfur atom, with the two oxygen atoms creating a specific dipole moment that influences intermolecular interactions. The phenyl ring maintains planarity, while the aminomethyl side chain can adopt various conformations depending on crystal packing requirements and hydrogen bonding opportunities. The fluorine substitution at the 3-position creates both steric and electronic effects that influence the overall molecular shape and reactivity.

X-ray Diffraction Studies of Crystal Packing

While specific X-ray diffraction data for this compound are limited in the available literature, analysis of related sulfonamide compounds provides insight into expected crystallographic behavior. Studies of similar fluorinated aromatic sulfonamides have revealed characteristic packing motifs that likely apply to this compound's solid-state structure.

Research on related methanesulfonamide derivatives has demonstrated that these compounds typically crystallize in monoclinic or triclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing efficiency. The presence of both the sulfonamide group and the protonated aminomethyl group in the hydrochloride salt creates multiple opportunities for directional intermolecular interactions that influence crystal symmetry and packing density.

Comparative analysis of fluorinated aromatic compounds suggests that the 3-fluorine substitution pattern in this molecule would influence crystal packing through both direct fluorine interactions and indirect effects on molecular conformation. Studies of related compounds have shown that fluorine atoms can participate in halogen bonding interactions and can influence the directionality of hydrogen bonding networks through electronic effects.

The hydrochloride salt formation significantly impacts crystallographic behavior by introducing ionic interactions between the protonated amine and chloride counterion. These ionic interactions typically dominate crystal packing arrangements and can override weaker van der Waals forces and aromatic stacking interactions. Analysis of similar hydrochloride salts suggests that the chloride ion would likely be positioned to maximize electrostatic interactions with the ammonium group while participating in additional hydrogen bonding with available donor sites.

Crystallographic studies of related sulfonamide compounds have revealed that molecular packing is often dominated by hydrogen bonding networks involving the sulfonamide nitrogen and oxygen atoms. The NH group of the sulfonamide typically acts as a hydrogen bond donor, while the sulfonyl oxygens serve as acceptors, creating chain or sheet-like arrangements in the crystal structure. The additional aminomethyl group in this compound provides further opportunities for hydrogen bonding that would likely result in three-dimensional network formation.

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding characteristics of this compound are expected to be complex due to the presence of multiple donor and acceptor sites. The compound contains several functional groups capable of participating in hydrogen bonding: the sulfonamide NH group as a donor, the sulfonyl oxygen atoms as acceptors, the protonated aminomethyl group as a donor, and the fluorine atom as a potential acceptor.

Research on sulfonamide hydrogen bonding patterns has revealed that the NH group of the methanesulfonamide moiety typically exhibits characteristic stretching frequencies and coupling patterns that reflect the strength and geometry of hydrogen bonding interactions. Studies of related compounds have shown that sulfonamide NH groups can form both intramolecular and intermolecular hydrogen bonds, with the specific pattern depending on molecular conformation and crystal packing requirements.

The protonated aminomethyl group in the hydrochloride salt creates a strong hydrogen bond donor site that would likely participate in ionic hydrogen bonding with the chloride counterion. This primary interaction would be expected to exhibit short donor-acceptor distances and strong directional preferences that influence the overall crystal packing arrangement. Additional hydrogen bonding between the ammonium group and sulfonyl oxygen atoms from neighboring molecules would create extended network structures.

The fluorine substitution at the 3-position introduces the possibility of NH⋯F hydrogen bonding interactions, which have been shown to be significant in related fluorinated aromatic compounds. Research on similar systems has demonstrated that NH⋯F interactions can exhibit coupling constants exceeding 20 Hertz, indicating close proximity and strong interaction between the nuclei. These interactions would likely contribute to the overall stability of the crystal structure and influence molecular orientation within the lattice.

Molecular electrostatic potential surface analysis of related sulfonamide compounds has revealed that the sulfonyl oxygen atoms typically exhibit the most negative electrostatic potential, making them primary hydrogen bond acceptor sites. The amino group typically shows the most positive potential, consistent with its role as a hydrogen bond donor. The relative positioning of these groups in this compound would create opportunities for both intramolecular and intermolecular hydrogen bonding networks.

Quantum theory of atoms in molecules analysis of similar compounds has provided quantitative measures of hydrogen bond strength and directionality in sulfonamide systems. These studies have revealed that hydrogen bonds involving sulfonamide groups typically exhibit bond critical point electron densities in the range of 0.02-0.04 atomic units, indicating moderate to strong hydrogen bonding interactions. The presence of multiple hydrogen bonding sites in this compound would likely result in a cooperative network that stabilizes specific crystal forms and influences physical properties such as solubility and thermal stability.

Properties

IUPAC Name

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S.ClH/c1-14(12,13)11-8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCXVWMRZJHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-51-6
Record name Methanesulfonamide, N-[2-(aminomethyl)-3-fluorophenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Sulfonylation Reaction

  • Reagents and Conditions:

    • Starting amine: 2-(aminomethyl)-3-fluoroaniline or related derivative
    • Sulfonyl chloride: Methanesulfonyl chloride
    • Base: Commonly used bases include triethylamine (TEA), diisopropylethylamine (Hünig’s base), or pyridine
    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
    • Temperature: Typically 0°C to room temperature (20–25°C)
    • Reaction time: 1 to 24 hours depending on conditions
  • Procedure:
    The amine is dissolved in a dry, inert solvent under nitrogen atmosphere. The base is added to neutralize the hydrochloric acid generated during the reaction. Methanesulfonyl chloride is added dropwise with stirring and cooling to control the exotherm. The mixture is stirred until completion, monitored by TLC or HPLC.

  • Example from Literature:
    A typical procedure involves dissolving the amine in dry acetonitrile with diisopropylethylamine, followed by addition of methanesulfonyl chloride at room temperature, stirring for 16 hours to yield the sulfonamide intermediate.

Hydrochloride Salt Formation

  • After isolation of the sulfonamide, the free base is treated with dry hydrogen chloride gas or an aqueous hydrochloric acid solution to form the hydrochloride salt. This step enhances the compound’s stability and solubility.

  • The salt is then isolated by filtration or crystallization, washed with cold solvents such as ethanol or ethyl acetate, and dried under vacuum.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Sulfonylation with methanesulfonyl chloride Amine + methanesulfonyl chloride, base (TEA or Hünig’s base), DCM or MeCN, 0–25°C, 1–16 h 70–92% Reaction monitored by LC-MS or TLC; high purity achieved after recrystallization
Hydrochloride salt formation Treatment with HCl gas or HCl solution, stirring, low temperature >90% Salt isolated by filtration/crystallization; enhances compound stability and handling
  • For example, a related sulfonamide synthesis yielded 91.9% product when 3-amino-4-phenoxyanisole was reacted with methanesulfonyl chloride in pyridine at 20–25°C, followed by extraction and recrystallization.

  • Another study demonstrated a 69% success rate and 44% average yield in a high-throughput sulfonyl chloride amination protocol using diisopropylethylamine in acetonitrile at room temperature for 16 hours.

Mechanistic and Chemoselectivity Considerations

  • The sulfonylation reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophile, displacing chloride ion.

  • Chemoselectivity is critical when multiple nucleophilic sites are present. For N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide, the primary amine on the aminomethyl group is the reactive site.

  • Studies on sulfonyl halides indicate that sulfonamide formation is favored over competing nucleophilic aromatic substitution (SNAr) under controlled conditions, especially with sulfonyl chlorides.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 2-(aminomethyl)-3-fluoroaniline or equivalent Commercially available or synthesized via reduction
Sulfonylating agent Methanesulfonyl chloride High purity recommended
Base Triethylamine, diisopropylethylamine, or pyridine Neutralizes HCl formed, controls reaction pH
Solvent Dichloromethane, acetonitrile, tetrahydrofuran, DMF Dry, inert solvents preferred
Temperature 0 to 25°C Cooling during addition to control exotherm
Reaction time 1 to 24 hours Monitored by analytical methods
Work-up Aqueous extraction, washing with acid/base, drying Removal of impurities and isolation of product
Salt formation Treatment with HCl gas or aqueous HCl Improves stability and crystallinity
Yield 70–92% High yields reported in literature
Purity >99% after recrystallization or chromatography Confirmed by NMR, IR, HPLC

Analytical Characterization (Typical Data)

  • Melting Point: Approximately 160–170°C for related sulfonamide hydrochlorides.

  • NMR (1H, 13C): Characteristic signals for aromatic protons, aminomethyl group, and methylsulfonamide methyl group.

  • IR Spectroscopy: Sulfonamide S=O stretching bands near 1320 and 1150 cm⁻¹; NH stretching around 3200–3300 cm⁻¹.

  • Purity Assessment: HPLC and LC-MS analyses confirm high purity (>99%) after purification.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to four analogues (Table 1), highlighting key structural variations and their implications:

Table 1: Comparative Analysis of Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride C₈H₁₂ClFN₂O₂S 253.52 3-fluoro, 2-aminomethyl phenyl group, methanesulfonamide High solubility (HCl salt); hydrogen-bonding via sulfonamide and amine groups
[4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride C₉H₁₃ClFNO₂S 253.72 3-fluoro, 4-ethanesulfonyl, phenylmethanamine Ethanesulfonyl increases lipophilicity; substituent position alters electronic effects
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride C₁₃H₁₆Cl₂N₂O₂S 335.25 Naphthalene ring, 5-chloro, 3-aminopropyl chain Enhanced hydrophobic interactions; chlorine adds electronegativity
4′-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide monohydrochloride C₁₂H₂₀N₂O₃S·HCl 308.83 β-Hydroxyethyl-isopropylamino chain, methanesulfonamide Potential β-adrenergic activity due to isopropylamino group

Key Findings from Comparative Analysis

In contrast, [4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride places the ethanesulfonyl group at the 4-position, which may reduce steric hindrance and alter binding interactions .

Aromatic System Variations: N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride replaces the phenyl ring with a naphthalene system, significantly increasing molecular weight (335.25 g/mol) and hydrophobicity.

Functional Group Modifications: The β-hydroxyethyl-isopropylamino chain in 4′-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide introduces a secondary amine and hydroxyl group, which may mimic adrenaline-like structures, suggesting possible cardiovascular or bronchodilatory applications .

However, the latter increases lipophilicity, which could enhance membrane permeability .

Research Implications

  • Pharmacokinetics : The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for oral bioavailability.
  • Structure-Activity Relationships (SAR) : Substituent positions (e.g., 3-fluoro vs. 4-sulfonyl) and aromatic systems (phenyl vs. naphthalene) directly influence target selectivity and potency.

Biological Activity

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9_{9}H12_{12}ClFNO2_{2}S, with a molecular weight of 204.22 g/mol. Its structure features an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring, which significantly influences its reactivity and interactions with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can bind selectively to specific enzymes, inhibiting their activity. This is crucial for its potential therapeutic roles in various diseases.
  • Receptor Interaction : It has shown the ability to interact with certain receptors, influencing cellular pathways that may lead to therapeutic effects.

Biological Activity and Applications

Research indicates that this compound may have several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell growth. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines .
  • Antimicrobial Properties : There is potential for application in treating infections due to its structural similarities with known antimicrobial agents.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on HepG2 liver cancer cells. The results indicated an IC50_{50} value of approximately 1.30 μM, showcasing its potential as an anticancer agent .

CompoundIC50_{50} (μM)Target Cell Line
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide1.30HepG2
SAHA (control)17.25HepG2

Case Study 2: Enzyme Interaction

In vitro studies have shown that the compound can effectively inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit histone deacetylases (HDACs), which play a significant role in tumor growth regulation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
N-(cyclohexylmethyl)methanesulfonamideCyclohexyl groupModerate enzyme inhibition
N-(aminomethyl)cyclohexylamineAminomethyl groupAntimicrobial properties
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamideFluorine and amino groupsHigh selectivity and potency

Q & A

Q. What are the established synthetic routes for N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride, and what critical parameters influence yield?

The compound is synthesized via nucleophilic substitution of 3-fluoro-2-(aminomethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF). Key parameters include:

  • Reaction time : Extended stirring (≥2 hours) ensures complete sulfonamide bond formation .
  • Temperature : Room temperature minimizes side reactions like hydrolysis of methanesulfonyl chloride.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the fluorophenyl backbone (δ 6.8–7.4 ppm for aromatic protons) and sulfonamide group (δ 3.1 ppm for CH3_3SO2_2) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 276.05 (M+H+^+) confirm the molecular formula C9_9H12_{12}FClN2_2O2_2S .
  • X-ray crystallography : Resolves spatial arrangement of the aminomethyl and fluorine substituents .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Adjust pH to 6–7 for aqueous stability .
  • Melting point : 82–85°C, indicative of crystalline purity .
  • Hygroscopicity : Hydrochloride salt form requires desiccation to prevent hydrolysis .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screens focus on:

  • GPCR binding assays : Prioritize α1_1-adrenergic or calcium-sensing receptors due to structural similarity to A61603 (a known GPCR agonist) .
  • Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells at 10–100 µM .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing impurities like N-alkylated byproducts?

  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
  • Stepwise addition : Slow addition of methanesulfonyl chloride (0.5 mL/min) reduces exothermic side reactions .
  • Byproduct analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor impurities (e.g., unreacted aniline at Rt_t 3.2 min) .

Q. How should researchers resolve contradictions in receptor binding data across studies?

  • Functional vs. binding assays : Discrepancies may arise from differences in assay conditions (e.g., GTPγS binding vs. cAMP accumulation). Validate using orthogonal methods like calcium flux assays .
  • Receptor subtype specificity : Use siRNA knockdown in cell lines to isolate target subtypes (e.g., α1A_{1A}- vs. α1B_{1B}-adrenergic receptors) .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the aminomethyl group to enhance solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size 80–120 nm) to improve bioavailability .

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced degradation studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS; primary degradation pathway is sulfonamide hydrolysis .
  • Plasma stability : Incubate with rat plasma (37°C, 24 hrs). Quantify intact compound using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride
Reactant of Route 2
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N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.